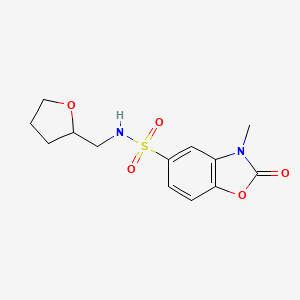![molecular formula C16H15FN2O2 B4649011 4-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4649011.png)
4-fluoro-N-[4-(propionylamino)phenyl]benzamide
Descripción general
Descripción
4-fluoro-N-[4-(propionylamino)phenyl]benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It belongs to the class of benzamides and has a molecular weight of 314.34 g/mol. FPBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
Mecanismo De Acción
The mechanism of action of FPBA is not fully understood. However, it is believed to work by binding to the SH3 domain of proteins, thereby inhibiting their interaction with other proteins. This can lead to the disruption of various cellular processes, which can be studied to gain a better understanding of disease mechanisms.
Biochemical and Physiological Effects:
FPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the interaction between the protein Crk and its ligand, which can lead to the inhibition of cell adhesion and migration. FPBA has also been shown to inhibit the interaction between the protein Grb2 and its ligand, which can lead to the inhibition of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPBA in lab experiments is its specificity towards the SH3 domain of proteins. This allows for the selective inhibition of protein-protein interactions, which can be studied to gain a better understanding of disease mechanisms. However, one of the limitations of using FPBA is its potential toxicity towards cells. This can lead to non-specific effects, which can confound the results of experiments.
Direcciones Futuras
There are several future directions for the study of FPBA. One potential direction is the development of more specific and potent inhibitors of protein-protein interactions. This can be achieved by modifying the structure of FPBA or developing new compounds that target different domains of proteins. Another potential direction is the study of the effects of FPBA on various disease models. This can help to identify potential therapeutic targets for the treatment of diseases like cancer and autoimmune disorders. Finally, the development of new methods for the synthesis of FPBA can help to improve its availability and reduce its cost, making it more accessible to researchers.
Aplicaciones Científicas De Investigación
FPBA has been extensively studied for its potential application in scientific research. It is primarily used as a tool compound in the study of protein-protein interactions. FPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes like cell adhesion and migration. FPBA has also been used to study the interaction between the protein Grb2 and its ligand, the epidermal growth factor receptor.
Propiedades
IUPAC Name |
4-fluoro-N-[4-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-2-15(20)18-13-7-9-14(10-8-13)19-16(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVBMPTSAIZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(propanoylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-diaziren-1-yl)-2-pyrimidinamine](/img/structure/B4648958.png)
![8,9-dimethyl-7-phenyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4648965.png)
![2-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4648968.png)
![1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4648969.png)

![3-allyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648983.png)
![1-(4-chlorobenzyl)-4-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4648986.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide](/img/structure/B4648989.png)
![1-[4-(4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4649004.png)
![ethyl 5-benzyl-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4649015.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4649020.png)

![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649035.png)